Lacosamide

Electrophysiology Sodium channel pharmacology Drug mechanism

Lacosamide selectively enhances VGSC slow inactivation (V₁/₂ shift −7.77 mV, p<0.05) without affecting fast inactivation—unlike carbamazepine, lamotrigine, or phenytoin, which all produce frequency-dependent facilitation of block. Hyperpolarization fails to reverse lacosamide-mediated inhibition, confirming distinct state-dependent binding. With ~100% oral bioavailability, <15% plasma protein binding, and no CYP450 induction/inhibition, lacosamide is the reference standard for slow inactivation research and minimizes confounding variables in polypharmacy studies.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 175481-36-4
Cat. No. B1674222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacosamide
CAS175481-36-4
Synonyms2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-
ADD-234037
ertosamide
harkoseride
SPM-927
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1
InChIKeyVPPJLAIAVCUEMN-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10-33.3 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lacosamide (CAS 175481-36-4) Procurement Guide: Differential Selection Rationale vs. Traditional Sodium Channel Blockers and Newer AEDs


Lacosamide (LCM; CAS 175481-36-4) is a third-generation antiepileptic drug (AED) approved initially in 2008 as adjunctive therapy for partial-onset seizures (POS) and subsequently as monotherapy [1]. Unlike first- and second-generation sodium channel blockers such as carbamazepine, phenytoin, and lamotrigine—which preferentially target fast inactivation gating—LCM selectively enhances voltage-gated sodium channel (VGSC) slow inactivation without affecting fast inactivation [2]. This distinct biophysical mechanism yields a differentiated pharmacodynamic fingerprint with specific translational consequences for neuronal excitability modulation. LCM also exhibits a favorable pharmacokinetic profile including approximately 100% oral bioavailability, <15% plasma protein binding, and minimal CYP450 enzyme interaction, rendering its drug-drug interaction potential distinct from many comparator AEDs [3]. For scientific procurement decisions involving AEDs in either research or industrial contexts, understanding these quantifiable differentiators relative to close analogs is essential for appropriate application selection.

Why Lacosamide Cannot Be Interchanged with Carbamazepine, Phenytoin, or Lamotrigine: Quantitative Pharmacological Divergence


In-class sodium channel blockers cannot be substituted for lacosamide without altering the pharmacological profile of a study or formulation due to fundamental biophysical divergence in their interaction with VGSCs. At clinically relevant concentrations (32–100 μM), lacosamide selectively enhances slow inactivation (shifting V₁/₂ by −7.77 mV; p<0.05) while leaving fast inactivation completely unperturbed—a profile not shared by carbamazepine, lamotrigine, or phenytoin, which all produce hyperpolarizing shifts in fast inactivation curves and frequency-dependent facilitation of block [1]. Moreover, hyperpolarization to −100 mV for 500 ms removes the sodium channel block induced by carbamazepine, lamotrigine, and phenytoin, but fails to reverse lacosamide-mediated inhibition, indicating distinct state-dependent binding characteristics with direct implications for neuronal firing patterns under repetitive stimulation [1]. These mechanistic differences translate to divergent clinical efficacy and tolerability patterns that preclude assumption of interchangeability. The evidence presented below quantifies these differences across multiple dimensions relevant to scientific selection.

Quantitative Differential Evidence: Lacosamide vs. Comparator AEDs Across Efficacy, Tolerability, and PK Dimensions


Sodium Channel Slow Inactivation Enhancement: Quantitative Electrophysiological Divergence from Carbamazepine

Lacosamide is differentiated from carbamazepine, phenytoin, and lamotrigine by its exclusive and selective enhancement of VGSC slow inactivation without affecting fast inactivation gating. In voltage-clamp recordings from N1E-115 neuroblastoma cells, lacosamide (100 μM) shifted the slow inactivation V₁/₂ by −7.77 mV (from −63.47 ± 1.75 mV to −71.24 ± 2.68 mV; n=13→6; p<0.05), whereas carbamazepine at equivalent concentration weakly impaired entry into the slow inactivated state rather than enhancing it [1]. Additionally, steady-state fast inactivation curves were shifted in the hyperpolarizing direction by carbamazepine, lamotrigine, and phenytoin but showed no change with lacosamide treatment [1]. Hyperpolarization (500 ms to −100 mV) completely reversed sodium channel block by carbamazepine, lamotrigine, and phenytoin but failed to reverse lacosamide-mediated inhibition [1].

Electrophysiology Sodium channel pharmacology Drug mechanism

Long-Term Retention in Refractory Epilepsy: Lacosamide Demonstrates Superior 3-Year Retention vs. Lamotrigine and Levetiracetam

In a comparative effectiveness study of eight AEDs in adults with focal refractory epilepsy, lacosamide exhibited the highest 3-year retention rate among all evaluated agents. The 3-year retention rate for lacosamide was 77.1% (N=137), which exceeded lamotrigine (68.3%; N=177), levetiracetam (66.7%; N=319), clobazam (65.6%; N=130), topiramate (61.6%; N=178), zonisamide (60.4%; N=103), pregabalin (54.6%; N=127), and gabapentin (40.2%; N=66) [1]. Retention rate serves as a composite real-world metric integrating both efficacy and tolerability, providing a clinically meaningful differentiator for long-term treatment planning.

Clinical retention Real-world effectiveness Drug persistence

Pediatric Focal Epilepsy Efficacy: Lacosamide Demonstrates Statistically Significant 50% Responder Rate vs. Placebo

In a 2025 network meta-analysis of adjunctive treatments for pediatric focal epilepsy encompassing 17 studies and 2,959 patients, lacosamide demonstrated statistically significant efficacy for the 50% responder rate outcome compared to placebo (OR=1.91, 95% CI 1.14–3.20) [1]. For context, lamotrigine showed OR=3.82 (95% CI 1.86–7.83) and levetiracetam showed OR=3.01 (95% CI 1.89–4.80) in the same analysis [1]. This confirms that lacosamide provides quantifiable, statistically robust efficacy in the pediatric population—a finding that establishes its utility in this specific demographic where not all AEDs have demonstrated clear benefit.

Pediatric epilepsy Adjunctive therapy Network meta-analysis

Pharmacokinetic Advantage: Minimal CYP450-Mediated Drug-Drug Interaction Liability vs. Carbamazepine

Lacosamide exhibits a distinct pharmacokinetic profile that differentiates it from enzyme-inducing AEDs such as carbamazepine, phenytoin, and phenobarbital. Lacosamide does not induce or inhibit cytochrome P450 enzymes or known drug transporter systems [1]. Additionally, lacosamide exhibits low plasma protein binding of <15%, reducing the likelihood of protein-displacement drug interactions [2]. In contrast, carbamazepine is a potent inducer of CYP3A4, CYP2C9, and CYP2C19, and phenytoin induces multiple CYP isoforms, creating significant drug-drug interaction liabilities [3]. This PK differentiation has direct implications for polypharmacy scenarios common in epilepsy management and for research applications involving co-administered compounds.

Pharmacokinetics Drug-drug interactions CYP450

Tolerability Profile: Quantified Withdrawal Risk in Network Meta-Analysis Context

In a comprehensive network meta-analysis of 195 RCTs encompassing 28,013 patients treated with new AEDs, lacosamide was associated with a higher withdrawal rate due to adverse events compared to several other newer agents [1]. Specifically, brivaracetam, gabapentin, gabapentin-ER, and levetiracetam had significantly lower withdrawal rates compared to several other AEDs, while eslicarbazepine, lacosamide, oxcarbazepine, and topiramate had higher withdrawal rates [1]. Placebo-controlled data indicate that lacosamide adjunctive therapy increased the 50% responder rate compared to placebo (RR 1.68, 95% CI 1.36–2.08), but discontinuation due to adverse events was statistically significantly higher in the lacosamide arm (RR 3.13, 95% CI 1.94–5.06) [2]. This tolerability profile should be weighed against efficacy requirements when selecting among newer AEDs.

Tolerability Network meta-analysis Adverse events

Evidence-Backed Application Scenarios for Lacosamide (CAS 175481-36-4) in Research and Industrial Settings


Electrophysiology Studies of VGSC Slow Inactivation Mechanisms

Lacosamide is the optimal tool compound for investigating voltage-gated sodium channel slow inactivation mechanisms. Unlike traditional sodium channel blockers (carbamazepine, phenytoin, lamotrigine) that affect both fast inactivation and produce frequency-dependent facilitation of block, lacosamide uniquely and selectively enhances slow inactivation (V₁/₂ shift of −7.77 mV) without altering fast inactivation gating or activation voltage-dependence [1]. This mechanism-specific selectivity makes lacosamide the reference standard for experimental paradigms requiring isolation of slow inactivation pathways without confounding fast inactivation effects.

Long-Term Adherence and Retention Studies in Epilepsy Research

For research protocols requiring extended patient follow-up and high long-term drug persistence, lacosamide offers a quantifiable advantage over several comparator AEDs. The demonstrated 3-year retention rate of 77.1% exceeds lamotrigine (68.3%), levetiracetam (66.7%), and topiramate (61.6%) [1]. This composite metric integrates both efficacy and tolerability, making lacosamide a strategically advantageous choice for longitudinal observational studies, real-world effectiveness research, or clinical trials where retention is a key operational endpoint.

Polypharmacy Research Requiring Minimal CYP450-Mediated Confounding

Lacosamide is the preferred sodium channel blocker for pharmacokinetic interaction studies or research protocols involving co-administration of CYP450-sensitive compounds. Its lack of CYP450 enzyme induction or inhibition, combined with low plasma protein binding (<15%), minimizes drug-drug interaction liability compared to carbamazepine (potent CYP inducer; ~75% protein binding) and phenytoin (~90% protein binding) [1]. This profile reduces confounding variables in polypharmacy research designs and simplifies interpretation of pharmacokinetic and pharmacodynamic outcomes.

Pediatric Focal Epilepsy Adjunctive Therapy Research

In pediatric epilepsy research applications, lacosamide is supported by network meta-analysis evidence demonstrating statistically significant efficacy for the 50% responder rate outcome compared to placebo (OR=1.91, 95% CI 1.14–3.20) [1]. This quantifiable efficacy in the pediatric population, derived from analysis of 17 RCTs encompassing 2,959 patients, provides an evidence-based rationale for lacosamide selection in pediatric-focused investigational new drug applications, clinical trial design, or comparative effectiveness research in this specific demographic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacosamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.